molecular formula C18H18N4O2S B12041568 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478255-68-4

4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12041568
CAS No.: 478255-68-4
M. Wt: 354.4 g/mol
InChI Key: PJAQJKFQDAIHKP-YBFXNURJSA-N
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Description

4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C18H18N4O2S. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while reduction of the imine group can produce secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is the specific positioning of the methoxy groups on the phenyl ring. This unique arrangement can influence the compound’s electronic properties and its interaction with biological targets, potentially enhancing its efficacy in various applications .

Properties

CAS No.

478255-68-4

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O2S/c1-12-5-4-6-13(9-12)17-20-21-18(25)22(17)19-11-14-10-15(23-2)7-8-16(14)24-3/h4-11H,1-3H3,(H,21,25)/b19-11+

InChI Key

PJAQJKFQDAIHKP-YBFXNURJSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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